(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
The compound “(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid” is a solid substance with a molecular weight of 222.24 .
Molecular Structure Analysis
The InChI code for “(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid” is1S/C12H14O4/c1-3-16-10-6-4-9 (5-7-12 (13)14)8-11 (10)15-2/h4-8H,3H2,1-2H3, (H,13,14)/b7-5+
. Physical And Chemical Properties Analysis
“(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid” is a solid at room temperature . The compound has a molecular weight of 222.24 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A novel method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones via photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones has been reported. This procedure, characterized by high yields and the absence of transition metals, highlights the potential for crafting structurally related compounds through efficient pathways Jinming Fan et al., 2017.
Catalytic Applications : Microwave-assisted cyclization techniques under mildly basic conditions have led to the synthesis of various chromen-6-ones and their analogues, emphasizing the compound's relevance in facilitating rapid and efficient synthetic pathways P. Dao et al., 2018.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound may be involved in the β-ether cleavage pathway, as suggested by studies on similar compounds . In this pathway, initial β-ether cleavage and α-hydroxylation of the diol product lead to the formation of a triol, which is then cleaved at the α, β bond . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
properties
IUPAC Name |
6-bromo-3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO5/c1-3-26-19-8-5-13(10-20(19)25-2)4-7-17(23)16-12-14-11-15(22)6-9-18(14)27-21(16)24/h4-12H,3H2,1-2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWRUZEUAUSEA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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